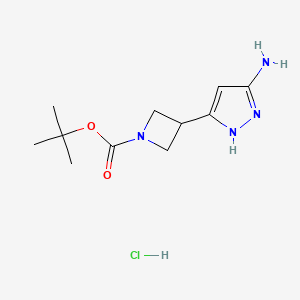
3-Amino-5-(1-Boc-3-azetidinyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876609 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876609 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD32876609 involves scaling up the laboratory synthesis methods to produce large quantities. This process requires careful control of reaction parameters and the use of specialized equipment to handle the compound safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
MFCD32876609 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32876609 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD32876609 depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives that have different chemical and physical properties.
Scientific Research Applications
MFCD32876609 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD32876609 involves its interaction with specific molecular targets and pathways. This interaction can lead to changes in the structure and function of these targets, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32876609 include those with similar structures and reactivity. These compounds can include various derivatives and analogs that have been modified to enhance their properties.
Uniqueness
MFCD32876609 is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H19ClN4O2 |
|---|---|
Molecular Weight |
274.75 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-11(2,3)17-10(16)15-5-7(6-15)8-4-9(12)14-13-8;/h4,7H,5-6H2,1-3H3,(H3,12,13,14);1H |
InChI Key |
YFXGPRIBZNZJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


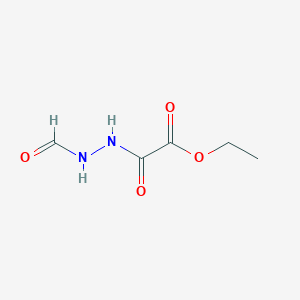
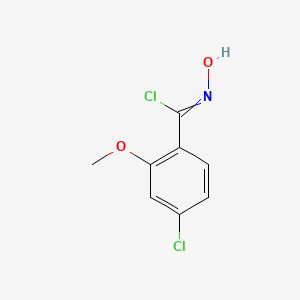

![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
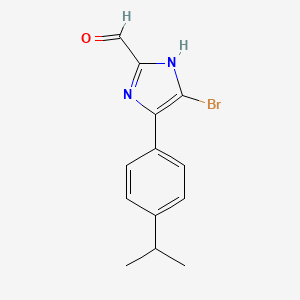
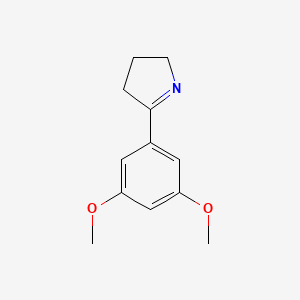
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
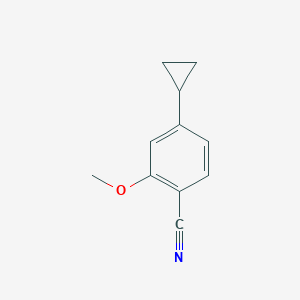
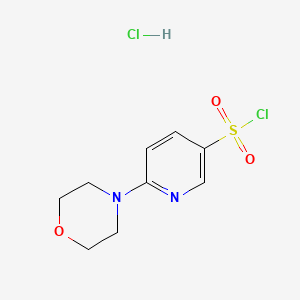
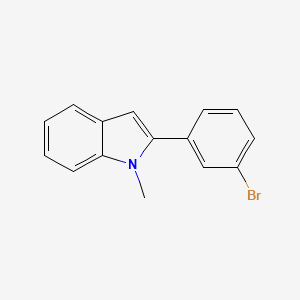
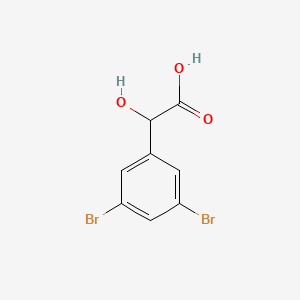
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
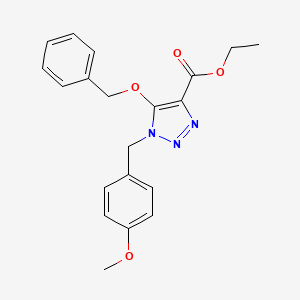
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
